molecular formula C8H3ClO3 B086697 4-Chlorophthalic anhydride CAS No. 118-45-6

4-Chlorophthalic anhydride

Cat. No. B086697
CAS RN: 118-45-6
M. Wt: 182.56 g/mol
InChI Key: BTTRMCQEPDPCPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of 4-chlorophthalic anhydride has been explored through various methods. Zhang Hua (2010) described a process based on D-A cyclization and aromatization, optimizing synthetic routes and achieving high yields and purity (Zhang Hua, 2010).

Molecular Structure Analysis

  • The molecular structure of derivatives of 4-chlorophthalic anhydride has been confirmed through NMR, IR, and MS spectra analyses. Studies like those conducted by Hatem A. Abuelizz et al. (2022) provide detailed insights into the molecular structure of these compounds (Hatem A. Abuelizz et al., 2022).

Chemical Reactions and Properties

  • 4-Chlorophthalic anhydride undergoes various chemical reactions, producing different carboxylic acid derivatives and polyimides with high thermal properties, as noted by Wenmu Li et al. (2007) (Wenmu Li et al., 2007).

Physical Properties Analysis

  • The solubility of 4-chlorophthalic anhydride in different organic solvents and in water at various temperatures provides essential information about its physical properties. Hongkun Zhao et al. (2009) have conducted research in this area (Hongkun Zhao et al., 2009).

Chemical Properties Analysis

  • The chemical properties of 4-chlorophthalic anhydride have been studied in detail, including its reactivity towards various nucleophiles. The work of Hatem A. Abuelizz et al. (2022) is an example of such studies, providing valuable insights into the compound's chemical behavior (Hatem A. Abuelizz et al., 2022).

Scientific Research Applications

  • Synthesis and Optimization : 4-Chlorophthalic anhydride is used as a key ingredient in synthesis processes. One study optimized the synthesis of 4-chlorophthalic anhydride using D-A cyclization and aromatization, achieving high yield and purity, indicating its role in efficient production methods (Zhang Hua, 2010).

  • Phase Equilibrium Studies : Its solid-liquid phase equilibrium has been studied extensively. For instance, the solid–liquid phase equilibrium for a ternary system involving 4-chlorophthalic anhydride, 3-chlorophthalic anhydride, and acetone was investigated, with isothermal phase diagrams constructed. This research aids in understanding the material's behavior under different conditions and can guide industrial applications (Rongrong Li et al., 2013).

  • Material Science Applications : It's used in the development of novel materials. A study on new fluorescent labels synthesized 4- and 7-chlorofluorescein from 3-chlorophthalic anhydride, demonstrating the compound's potential in creating materials with specific desirable properties, such as pH-sensitive fluorescent probes (Feng-Yan Ge et al., 2005).

  • Thermodynamic and Solubility Research : Its solubility and thermodynamic properties have been extensively studied. For example, one study measured the solubility in various organic solvents and water, providing essential data for designing and optimizing industrial processes, such as separation technologies (Hongkun Zhao et al., 2009).

  • Vapor Pressure and Phase Equilibrium : Research on its saturated vapor pressures and isobaric vapor-liquid phase equilibrium offers valuable data for chemical engineering applications, including distillation and other separation processes (Rongrong Li et al., 2015).

  • Chemical Analysis Methods : Techniques for simultaneous determination of 4-chlorophthalic anhydride and other compounds have been developed, showcasing its relevance in analytical chemistry for quality control and substance identification (Xiu-Zhi Yuan, 2006).

  • Reactivity and Product Development : Its reactivity has been explored to produce various derivatives and products, indicating its versatility in synthesizing a range of compounds with potential applications in different industries, such as pharmaceuticals and plastics (Hatem A. Abuelizz et al., 2022).

Future Directions

4-Chlorophthalic anhydride has potential applications in the production of herbicides, pesticides, and intermediates for active pharmaceutical ingredients . It can also be used as a monomer for the production of polyimides . Future research and development may focus on these areas.

properties

IUPAC Name

5-chloro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTRMCQEPDPCPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151993
Record name 4-Chlorophthalic anhydride
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Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Chlorophthalic anhydride

CAS RN

118-45-6
Record name 4-Chlorophthalic anhydride
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Record name 4-Chlorophthalic anhydride
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Record name 4-Chlorophthalic anhydride
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Record name 4-chlorophthalic anhydride
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Record name 4-CHLOROPHTHALIC ANHYDRIDE
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Synthesis routes and methods I

Procedure details

To a three necked 50 ml round bottom flask, fitted with a stirrer, gas inlet tube and connected to a trap system, for recovery of products, was placed 20.38 g of 4-chloro-1,2,3,6-tetrahydrophthalic anhydride. The reactor was heated to 200° C. and illuminated with a 15 watt black, blue bulb (GE F15T8-BLB) with a transmission range of 300-400 nm and a maximum at 375 nm. An excess flow of chlorine was begun and the reaction continued for 8 hours. The reactor was purged with nitrogen and sampled. A 12% yield of 4-chlorophthalic anhydride was obtained.
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Synthesis routes and methods II

Procedure details

In a conventional acidic hydrolysis, the 4-chlorophthaloyl chloride or 4-chlorophthalonitrile of Examples 7 or 8 is hydrolyzed to 4-chlorophthalic acid which, upon dehydration at over 180°-200° C., will afford a high yield of 4-chlorophthalic anhydride.
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Synthesis routes and methods III

Procedure details

A co-pending application, Ser. No. 07/405,606, discloses that 4-chlorotetrahydrophthalic anhydride reacts with elemental bromine to form 4-chlorophthalic anhydride. 4-Bromophthalic anhydride is sometimes found as a side product in low percentage, but is not economically recoverable.
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Synthesis routes and methods IV

Procedure details

A 3-necked 50 mL flask was equipped with a pressure equalizing addition funnel, a thermocouple well with thermocouple, a water cooled condensor and a magnetic stir bar. The flask was charged with 13.2 g (0.10 mol) of a 90/10 GC area % mixture of monochloromaleic anhydride and dichloromaleic anhydride and 100 mg of phenothiazine and 0.5 g of activated carbon. The contents of the flask were heated to 80 to 130° C. and 8.8 g (0.1 mol) of chloroprene was added over 15 to 30 minutes. HCl gas was observed evolving from the reactor. After 6 hours at 130° C. the contents of the flask were sparged with oxygen for 2 hours between 130° and 150° C., filtered hot, and multiple distilled into two fractions resulting in the isolation of 13.2 g (80% of theoretical) of 4-chlorophthalic anhydride.
[Compound]
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90/10
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Synthesis routes and methods V

Procedure details

Into a 3 necked round bottom flask is placed 49.47 grams of 4-chlorotetrahydrophthalic anhydride, 20.26 g activated carbon (NORIT CA-1) and 200 ml of 1,2,4-trichlorobenzene. The flask is fitted with an air inlet tube, a stirrer, and an addition funnel-condenser to collect water and allow the reflux to return to the flask. The flask was heated and raised to 230° C. with a constant flow of air. The reaction was conducted for eight hours. The carbon was removed by filtration and washed. The contents was concentrated under vacuum and analysis confirmed a yield of 67% 4-chlorophthalic anhydride and 4% of unreacted starting material.
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49.47 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorophthalic anhydride
Reactant of Route 2
4-Chlorophthalic anhydride
Reactant of Route 3
4-Chlorophthalic anhydride
Reactant of Route 4
Reactant of Route 4
4-Chlorophthalic anhydride
Reactant of Route 5
4-Chlorophthalic anhydride
Reactant of Route 6
Reactant of Route 6
4-Chlorophthalic anhydride

Citations

For This Compound
232
Citations
C Wang, Y Wang, Q Yin, Z Xu, Y Bao… - Journal of Chemical & …, 2015 - ACS Publications
… anhydride and 4-chlorophthalic anhydride are 18654.31 J/… anhydride and 4-chlorophthalic anhydride in our work are … the enthalpy of fusion for 4-chlorophthalic anhydride. This might not …
Number of citations: 27 pubs.acs.org
X Tao, C Xie, B Hou, C Wang, F Zhou, Y Hao… - Journal of Molecular …, 2016 - Elsevier
… anhydride and 4-chlorophthalic anhydride in methyl acetate + … anhydride and 4-chlorophthalic anhydride increases with the … Nevertheless, the solubility of 4-chlorophthalic anhydride …
Number of citations: 1 www.sciencedirect.com
Q Zhang, W Li, J Wang, S Zhang - Polymer, 2008 - Elsevier
… 4-Chloro-N-methylphthalimide (1) was prepared from 4-chlorophthalic anhydride and methylamine [11]. 4-Chlorophthalic anhydride was used rather than 4-bromophthalic anhydride …
Number of citations: 11 www.sciencedirect.com
R Li, G Yao, H Xu, H Zhao - Journal of Chemical & Engineering …, 2014 - ACS Publications
… anhydride and 4-chlorophthalic anhydride and the moist solid were transferred into a volumetric flask. 3-Chlorophthalic anhydride and 4-chlorophthalic anhydride in solutions are …
Number of citations: 11 pubs.acs.org
A Zweig, M Epstein - The Journal of Organic Chemistry, 1978 - ACS Publications
… (55:45) for 4-chlorophthalic anhydride over 3-chlorophthalic … from the lower boiling 4-chlorophthalic anhydride can … alcoholto yield 3.0 g of 4-chlorophthalic anhydride (mp 94-96 C; …
Number of citations: 9 pubs.acs.org
JW Verbicky Jr, L Williams - The Journal of Organic Chemistry, 1983 - ACS Publications
… high yields of monochlorinated products accompanied by only small amounts of dichlorination with a high degree of regioselectivity favoring the formation of 4-chlorophthalic anhydride. …
Number of citations: 15 pubs.acs.org
RR Li, CB Du, S Han, J Wang, GB Yao, HK Zhao - Fluid Phase Equilibria, 2015 - Elsevier
… anhydride (1) + 4-chlorophthalic anhydride (2) are … 4-chlorophthalic anhydride, and the vapor–liquid equilibrium for system of 4-fluorophthalic anhydride (1) + 4-chlorophthalic anhydride …
Number of citations: 3 www.sciencedirect.com
M Ding, H Li, Z Yang, Y Li, J Zhang… - Journal of applied …, 1996 - Wiley Online Library
… 3-Chlorophthalic anhydride and 4-chlorophthalic anhydride were obtained by distillation of crude chlorophthalic anhydride. The purity of these two compounds was about 97% …
Number of citations: 39 onlinelibrary.wiley.com
HK Zhao, HZ Ji, X Meng, RR Li - Journal of Chemical & …, 2009 - ACS Publications
… - and 4-chlorophthalic anhydride with these methods. However only a few studies have been made to purify 3- or 4-chlorophthalic anhydride … anhydride or 4-chlorophthalic anhydride in …
Number of citations: 21 pubs.acs.org
H Wei, X Fang, Y Han, B Hu, Q Yan - European polymer journal, 2010 - Elsevier
… to 4-chlorophthalic anhydride … 4-chlorophthalic anhydride. This may be interpreted by the good solubility of 1a in acetic acid, and the relatively higher purity of 4-chlorophthalic anhydride …
Number of citations: 33 www.sciencedirect.com

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